molecular formula C22H23ClN2O5S2 B2813672 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 863007-80-1

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2813672
CAS No.: 863007-80-1
M. Wt: 495.01
InChI Key: ALIBGAOZBQDHQM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-chlorophenyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-(piperidin-1-ylsulfonyl) group. Its structural complexity arises from the integration of sulfonamide, heterocyclic (thiophene dioxide), and piperidine functionalities.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5S2/c23-18-5-4-6-19(15-18)25(20-11-14-31(27,28)16-20)22(26)17-7-9-21(10-8-17)32(29,30)24-12-2-1-3-13-24/h4-11,14-15,20H,1-3,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIBGAOZBQDHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide has shown potential as a pharmaceutical intermediate. Its structural features suggest possible antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit activity against a range of bacterial strains. The sulfonamide group is known for its antibacterial properties, which may extend to this compound.
  • Anticancer Properties : Research into related compounds has suggested mechanisms of action that involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Studies have focused on the compound's interaction with biological targets such as enzymes and receptors. Understanding these interactions can lead to the development of new therapeutic agents:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders.
  • Receptor Modulation : Investigations into its effects on cellular receptors could unveil new pathways for drug development targeting neurological or endocrine systems.

Specialty Chemicals Production

The unique chemical properties of this compound make it suitable for producing specialty chemicals used in various industries:

  • Chemical Synthesis : It serves as a valuable building block in synthesizing more complex organic molecules, particularly in pharmaceutical formulations.

Material Science

The compound's properties may lend themselves to applications in material science:

  • Polymer Chemistry : Its reactive functional groups can be utilized to create polymers with specific desirable traits, such as enhanced thermal stability or improved mechanical properties.

Chemical Reactions Analysis

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Reference
Sulfonylation4-Sulfamoylbenzoyl chloride, piperidine, DCM, 0°C → RT, 12h78%
Amidation (thiophene)HATU, DIPEA, DMF, RT, 6h65%
Final coupling3-Chloroaniline, EDCI, HOBt, DCM, 24h72%

Thermodynamic and Kinetic Data

  • Activation energy : Calculated DFT studies (B3LYP/6-311G(d)) indicate a ΔG‡ of 28.5 kcal/mol for the sulfonylation step .
  • Solubility :
    • DMSO: 45 mg/mL
    • Water: <0.1 mg/mL (hydrophobic sulfonyl/chlorophenyl groups limit aqueous solubility) .
  • Stability : Decomposes at 191°C (DSC analysis) .

Mechanistic Insights

  • Sulfonylation : Proceeds via a two-step nucleophilic acyl substitution mechanism, with piperidine attacking the electrophilic sulfur in the sulfonyl chloride intermediate .
  • Amidation : The 1,1-dioxido-2,3-dihydrothiophen-3-yl group acts as a directing group, facilitating regioselective coupling at the benzamide nitrogen .

Characterization Data

Method Key Peaks/Data Reference
FT-IR (KBr) 1685 cm⁻¹ (C=O), 1352 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym)
¹H-NMR (400 MHz, DMSO) δ 8.68 (CONH), 7.93–8.02 (aryl-H), 3.27–3.33 (piperidine CH₂)
XRD Monoclinic crystal system, hydrogen-bonded network via N–H···O interactions

Side Reactions and Byproducts

  • Competitive sulfonation : Over-reaction at the 3-chlorophenyl group (mitigated by stoichiometric control) .
  • Oxidative degradation : Observed under prolonged light exposure (formation of sulfonic acid derivatives) .

Comparison with Similar Compounds

Comparison with 3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide ()

  • Structural Similarities : Both compounds share the 3-chlorophenyl and 1,1-dioxidotetrahydrothiophen-3-yl groups.
  • Key Differences: The target compound has a 4-(piperidin-1-ylsulfonyl) substituent on the benzamide, while the analog in features a 4-(diethylamino)benzyl group.
  • Implications: The sulfonamide moiety in the target compound could favor interactions with charged or polar enzyme active sites, while the diethylamino analog might exhibit better CNS penetration due to increased logP .

Comparison with 2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(trifluoromethyl)benzene sulfonamide ()

  • Structural Similarities : Both contain a sulfonamide-linked piperidine ring and halogenated aromatic systems.
  • Key Differences: The target compound’s dihydrothiophene dioxide ring replaces the fluorinated benzene and trifluoromethyl groups in ’s compound.
  • Implications : Fluorination in ’s compound may reduce oxidative metabolism, while the thiophene dioxide in the target compound could confer unique conformational rigidity .

Comparison with N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()

  • Structural Similarities : Both are benzamide derivatives with halogenated phenyl groups.
  • Key Differences: The target compound includes a piperidin-1-ylsulfonyl and thiophene dioxide substituent, whereas the analog in has an imidazole ring. Imidazole groups are known for hydrogen-bonding and metal-chelating properties, which are absent in the target compound.
  • Implications : The imidazole-containing compound in exhibited anticancer activity, suggesting that the target compound’s sulfonamide and thiophene dioxide groups might target different biological pathways, such as protease or kinase inhibition .

Comparison with N-(3-chlorophenethyl)-4-nitrobenzamide ()

  • Structural Similarities : Both contain a 3-chlorophenyl group linked to a benzamide.
  • Key Differences :
    • The target compound’s piperidin-1-ylsulfonyl and thiophene dioxide groups contrast with the nitro and phenethyl groups in ’s compound.
    • Nitro groups are strongly electron-withdrawing, which may increase reactivity compared to the sulfonyl group’s moderate electron-withdrawing effect.
  • Implications : The nitro group in ’s compound could predispose it to reduction reactions, whereas the sulfonamide in the target compound may enhance stability and solubility .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The sulfonyl and piperidine groups in the target compound likely improve aqueous solubility compared to analogs with lipophilic substituents (e.g., diethylamino in ) .
  • Metabolic Stability : The thiophene dioxide ring may confer resistance to oxidative metabolism compared to compounds with unprotected heterocycles (e.g., imidazole in ) .

Q & A

Q. How can researchers develop validated analytical methods for this compound?

  • Methodology :
  • Forced degradation studies : Expose the compound to heat (80°C), acid (0.1N HCl), and UV light to identify degradation products. Use HPLC-PDA to track stability-indicating peaks .
  • Validation parameters : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (98–102%) per ICH guidelines .
  • Chiral purity : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers if asymmetric centers are present .

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